molecular formula C19H16N2O5 B12796458 Methyl 2-(4-(hydroxy(oxido)amino)phenyl)-2,3,3a,4-tetrahydrochromeno(4,3-b)pyrrole-3-carboxylate CAS No. 67133-33-9

Methyl 2-(4-(hydroxy(oxido)amino)phenyl)-2,3,3a,4-tetrahydrochromeno(4,3-b)pyrrole-3-carboxylate

Cat. No.: B12796458
CAS No.: 67133-33-9
M. Wt: 352.3 g/mol
InChI Key: VTGMFJUALAFNIB-UHFFFAOYSA-N
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Description

Methyl 2-(4-(hydroxy(oxido)amino)phenyl)-2,3,3a,4-tetrahydrochromeno(4,3-b)pyrrole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(hydroxy(oxido)amino)phenyl)-2,3,3a,4-tetrahydrochromeno(4,3-b)pyrrole-3-carboxylate involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which is then further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(hydroxy(oxido)amino)phenyl)-2,3,3a,4-tetrahydrochromeno(4,3-b)pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of Methyl 2-(4-(hydroxy(oxido)amino)phenyl)-2,3,3a,4-tetrahydrochromeno(4,3-b)pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-(hydroxy(oxido)amino)phenyl)-2,3,3a,4-tetrahydrochromeno(4,3-b)pyrrole-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

67133-33-9

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

methyl 2-(4-nitrophenyl)-2,3,3a,4-tetrahydrochromeno[4,3-b]pyrrole-3-carboxylate

InChI

InChI=1S/C19H16N2O5/c1-25-19(22)16-14-10-26-15-5-3-2-4-13(15)18(14)20-17(16)11-6-8-12(9-7-11)21(23)24/h2-9,14,16-17H,10H2,1H3

InChI Key

VTGMFJUALAFNIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2COC3=CC=CC=C3C2=NC1C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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